molecular formula C23H23NO3 B13861781 Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate

Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate

Cat. No.: B13861781
M. Wt: 361.4 g/mol
InChI Key: TWMYEEHBEBEGMM-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a naphthalene ring, a piperidine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving suitable precursors such as amines and aldehydes.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the piperidine derivative with 2-hydroxybenzoic acid to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate: Characterized by the presence of a naphthalene ring, a piperidine ring, and a benzoate ester group.

    Naphthalen-2-ylmethyl 2-piperidin-4-yloxyacetate: Similar structure but with an acetate ester group instead of a benzoate ester.

    Naphthalen-2-ylmethyl 2-piperidin-4-yloxypropanoate: Similar structure but with a propanoate ester group instead of a benzoate ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

naphthalen-2-ylmethyl 2-piperidin-4-yloxybenzoate

InChI

InChI=1S/C23H23NO3/c25-23(26-16-17-9-10-18-5-1-2-6-19(18)15-17)21-7-3-4-8-22(21)27-20-11-13-24-14-12-20/h1-10,15,20,24H,11-14,16H2

InChI Key

TWMYEEHBEBEGMM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(=O)OCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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